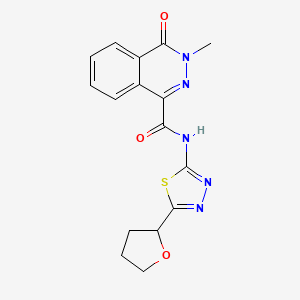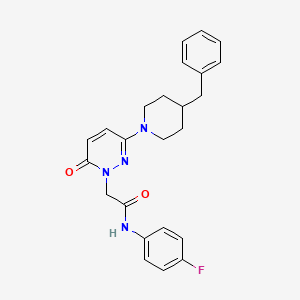![molecular formula C19H23N7O2 B10996650 N~3~-(4,6-dimethylpyrimidin-2-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide](/img/structure/B10996650.png)
N~3~-(4,6-dimethylpyrimidin-2-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a synthetic molecule with the following chemical structure:
C17H19N5O
. - It consists of a pyrimidine ring (4,6-dimethylpyrimidin-2-yl) linked to a triazole ring (5-(methoxymethyl)-1H-1,2,4-triazol-3-yl) via a beta-alanine amide backbone.
- The compound’s molecular weight is 309.37 g/mol .
- It is achiral and has a logP value of 1.9.
- The Smiles notation for this compound is:
Cc1cc(C)nc(NCCC(Nc2ccc3c(cc[nH]3)c2)=O)n1.
Preparation Methods
- Synthetic routes involve coupling the appropriate boron reagent with an electrophilic partner using Suzuki–Miyaura (SM) cross-coupling.
- Boron reagents play a crucial role in SM coupling, and several classes of organoboron compounds have been developed for this purpose .
- The specific preparation method for this compound would depend on the choice of boron reagent and reaction conditions.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents used in SM coupling include aryl or vinyl boron reagents, palladium catalysts, and base.
- Major products formed would be the coupled product between the pyrimidine and triazole moieties.
Scientific Research Applications
- In chemistry: This compound could serve as a building block for designing new molecules with specific properties.
- In biology: It might be explored as a potential drug candidate due to its unique structure.
- In medicine: Research could focus on its pharmacological effects and potential therapeutic applications.
- In industry: It could find use in materials science or as a precursor for other compounds.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- Further research is needed to elucidate the molecular pathways involved.
Comparison with Similar Compounds
- Similar compounds could include other pyrimidine-triazole hybrids or beta-alanine derivatives.
- Highlighting its uniqueness would involve comparing its structure, properties, and potential applications with those of related compounds.
Properties
Molecular Formula |
C19H23N7O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]propanamide |
InChI |
InChI=1S/C19H23N7O2/c1-12-10-13(2)22-19(21-12)20-9-8-17(27)23-15-6-4-14(5-7-15)18-24-16(11-28-3)25-26-18/h4-7,10H,8-9,11H2,1-3H3,(H,23,27)(H,20,21,22)(H,24,25,26) |
InChI Key |
PFPVCMKMJDMYSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)NC2=CC=C(C=C2)C3=NNC(=N3)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10996572.png)
![3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B10996580.png)
![1-Oxo-N-(3-[1,2,4]triazolo[4,3-A]pyridin-3-ylpropyl)-1H-isothiochromene-3-carboxamide](/img/structure/B10996586.png)
![N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B10996588.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10996589.png)
![(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10996594.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10996605.png)
![8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B10996609.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10996617.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10996626.png)


![4-methyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10996639.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10996653.png)
